Cas no 941913-73-1 (N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide)

N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide
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- インチ: 1S/C17H11BrN2O3/c18-12-6-7-14(20-17(22)15-8-9-19-23-15)13(10-12)16(21)11-4-2-1-3-5-11/h1-10H,(H,20,22)
- InChIKey: COOICKHKPGEWOK-UHFFFAOYSA-N
- ほほえんだ: O1C(C(NC2=CC=C(Br)C=C2C(=O)C2=CC=CC=C2)=O)=CC=N1
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2833-0072-15mg |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
941913-73-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2833-0072-3mg |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
941913-73-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2833-0072-2mg |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
941913-73-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2833-0072-10mg |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
941913-73-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2833-0072-40mg |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
941913-73-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2833-0072-100mg |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
941913-73-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2833-0072-20mg |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
941913-73-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2833-0072-25mg |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
941913-73-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2833-0072-75mg |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
941913-73-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2833-0072-20μmol |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
941913-73-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamideに関する追加情報
Professional Introduction to N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide (CAS No. 941913-73-1)
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 941913-73-1, represents a novel molecular scaffold with potential applications in the development of innovative therapeutic agents. The unique structural features of this molecule, particularly its benzoyl and bromophenyl substituents attached to an oxazole core, make it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The oxazole ring is a heterocyclic structure that has been widely studied due to its biological activity and versatility in forming complex molecular architectures. In particular, the 1,2-oxazole moiety is known for its role in various pharmacophores, contributing to interactions with biological targets such as enzymes and receptors. The incorporation of a benzoyl group at the 2-position and a bromophenyl group at the 4-position introduces additional functionalization possibilities, enabling the compound to exhibit diverse chemical reactivity and biological properties.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide, making it more accessible for research purposes. The synthesis typically involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired aromatic rings and functional groups. These synthetic strategies align with current trends in green chemistry, emphasizing atom economy and minimal waste generation.
The pharmacological potential of N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide has been explored in several preclinical studies. Its structural motif suggests possible interactions with targets involved in inflammatory responses, neurodegenerative diseases, and cancer pathways. For instance, the bromophenyl group can serve as a recognition element for tyrosine kinase receptors, which are frequently implicated in oncogenic signaling. Additionally, the benzoyl moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions with specific amino acid residues on protein targets.
In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain enzymes associated with metabolic disorders. The oxazole core itself has been reported to possess antimicrobial properties, further supporting its therapeutic relevance. Researchers are particularly interested in modulating the electronic properties of the aromatic rings to optimize binding affinities and selectivity. Computational modeling techniques, such as molecular docking simulations, have been employed to predict how this compound might interact with biological macromolecules.
The development of novel pharmaceuticals often relies on understanding the physicochemical properties of candidate molecules. N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide exhibits interesting solubility characteristics that could influence its formulation and delivery systems. Its moderate lipophilicity makes it suitable for oral administration, while its polar functional groups enhance water solubility for intravenous or topical use. These properties are critical factors in determining drug bioavailability and therapeutic efficacy.
The regulatory landscape for new chemical entities necessitates rigorous safety and efficacy testing before clinical translation. Preclinical toxicology studies have been conducted to assess the potential hazards associated with N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide exposure. These investigations focus on evaluating acute toxicity, chronic effects, and potential side reactions. The results from these studies will guide subsequent clinical trial design and help ensure patient safety during drug development.
The future directions for research on N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide include exploring its role in combination therapies and investigating mechanisms of action at a molecular level. Advances in proteomics and metabolomics may provide deeper insights into how this compound affects biological pathways. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into tangible therapeutic benefits.
In conclusion, N-(2-benzoyl-4-bromophenyl)-1,) (CAS No.) stands out as a structurally intriguing compound with significant potential in medicinal chemistry applications. Its unique combination of functional groups offers opportunities for designing next-generation drugs targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies improve efficiency,
N-() (CAS No.) will undoubtedly play an important role in advancing therapeutic strategies across multiple disciplines within chemical biology.) (CAS No.) will undoubtedly play an important role in advancing therapeutic strategies across multiple disciplines within chemical biology.) (CAS No.) will undoubtedly play an important role in advancing therapeutic strategies across multiple disciplines within chemical biology.
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